Cas no 98552-54-6 (1-(Methylamino)cyclohexane-1-carboxylic acid)
1-(Methylamino)cyclohexane-1-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 1-(methylamino)cyclohexane-1-carboxylic acid
- 1-(methylamino)cyclohexanecarboxylic acid
- NSC20894
- 1-(Methylamino)cyclohexane-1-carboxylic acid
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- MDL: MFCD12047852
- Inchi: 1S/C8H15NO2/c1-9-8(7(10)11)5-3-2-4-6-8/h9H,2-6H2,1H3,(H,10,11)
- InChI Key: HVYIHHARGXZADR-UHFFFAOYSA-N
- SMILES: OC(C1(CCCCC1)NC)=O
Computed Properties
- Exact Mass: 157.110278721g/mol
- Monoisotopic Mass: 157.110278721g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 150
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.3
- Topological Polar Surface Area: 49.3
1-(Methylamino)cyclohexane-1-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M288393-10mg |
1-(methylamino)cyclohexane-1-carboxylic acid |
98552-54-6 | 10mg |
$ 50.00 | 2022-06-04 | ||
| TRC | M288393-50mg |
1-(methylamino)cyclohexane-1-carboxylic acid |
98552-54-6 | 50mg |
$ 185.00 | 2022-06-04 | ||
| TRC | M288393-100mg |
1-(methylamino)cyclohexane-1-carboxylic acid |
98552-54-6 | 100mg |
$ 275.00 | 2022-06-04 | ||
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN7812-1 G |
1-(methylamino)cyclohexane-1-carboxylic acid |
98552-54-6 | 95% | 1g |
¥ 1,867.00 | 2021-05-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN7812-5 G |
1-(methylamino)cyclohexane-1-carboxylic acid |
98552-54-6 | 95% | 5g |
¥ 5,141.00 | 2021-05-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN7812-10 G |
1-(methylamino)cyclohexane-1-carboxylic acid |
98552-54-6 | 95% | 10g |
¥ 7,068.00 | 2021-05-07 | |
| Chemenu | CM388240-1g |
1-(methylamino)cyclohexane-1-carboxylic acid |
98552-54-6 | 95%+ | 1g |
$*** | 2023-04-18 | |
| Chemenu | CM388240-5g |
1-(methylamino)cyclohexane-1-carboxylic acid |
98552-54-6 | 95%+ | 5g |
$*** | 2023-04-18 | |
| Chemenu | CM388240-10g |
1-(methylamino)cyclohexane-1-carboxylic acid |
98552-54-6 | 95%+ | 10g |
$*** | 2023-04-18 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN7812-100.0mg |
1-(methylamino)cyclohexane-1-carboxylic acid |
98552-54-6 | 95% | 100.0mg |
¥551.0000 | 2025-04-11 |
1-(Methylamino)cyclohexane-1-carboxylic acid Suppliers
1-(Methylamino)cyclohexane-1-carboxylic acid Related Literature
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
Additional information on 1-(Methylamino)cyclohexane-1-carboxylic acid
Comprehensive Overview of 1-(Methylamino)cyclohexane-1-carboxylic acid (CAS No. 98552-54-6)
1-(Methylamino)cyclohexane-1-carboxylic acid (CAS No. 98552-54-6) is a cyclohexane derivative featuring both a carboxylic acid and a methylamino functional group. This compound has garnered significant attention in pharmaceutical and organic synthesis research due to its unique structural properties. Researchers often explore its potential as a building block for drug development, particularly in designing central nervous system (CNS) therapeutics and peptide mimetics. Its cyclohexane backbone provides rigidity, while the methylamino group introduces versatility for further chemical modifications.
In recent years, the demand for specialty chemicals like 1-(Methylamino)cyclohexane-1-carboxylic acid has surged, driven by advancements in precision medicine and bioconjugation techniques. A common query among scientists is: "How does the stereochemistry of 98552-54-6 influence its biological activity?" Studies suggest that the spatial arrangement of its functional groups plays a critical role in binding affinity to target proteins, making it a subject of ongoing structure-activity relationship (SAR) studies.
The synthesis of CAS 98552-54-6 typically involves reductive amination of cyclohexanone derivatives followed by carboxylation. This process has been optimized to achieve high yields (>85%) in recent green chemistry approaches, addressing the growing industry focus on sustainable synthesis. Analytical characterization via NMR spectroscopy and high-resolution mass spectrometry confirms the compound's purity, which is crucial for applications requiring pharmaceutical-grade intermediates.
Emerging applications of 1-(Methylamino)cyclohexane-1-carboxylic acid extend to material science, where its amphiphilic nature facilitates the development of smart polymers. Industry forums frequently discuss: "Can 98552-54-6 serve as a monomer for temperature-responsive hydrogels?" Preliminary data indicate promising results in modulating polymer solubility transitions near physiological temperatures (30-40°C), opening avenues for drug delivery systems.
From a regulatory perspective, CAS No. 98552-54-6 is classified as non-hazardous under standard safety assessments. However, proper handling protocols are recommended due to its potential irritant properties. The compound's logP value (measured at 1.2±0.3) suggests moderate lipophilicity, a key parameter considered when optimizing bioavailability in drug design workflows.
Recent patent analyses reveal increasing incorporation of 1-(Methylamino)cyclohexane-1-carboxylic acid in proteolysis-targeting chimeras (PROTACs), aligning with the pharmaceutical industry's shift toward targeted protein degradation technologies. Its bifunctional linker capability enables precise spacing between E3 ligase binders and target protein ligands, addressing a critical challenge in heterobifunctional molecule design.
For researchers sourcing 98552-54-6, verification of enantiomeric purity is essential, as racemic mixtures may compromise experimental reproducibility. Advanced separation techniques like chiral HPLC or enzymatic resolution are commonly employed to obtain optically pure specimens. The compound's melting point (198-202°C) and water solubility (23 mg/mL at 25°C) are frequently cited physical properties in technical documentation.
In computational chemistry, 1-(Methylamino)cyclohexane-1-carboxylic acid serves as a valuable scaffold for molecular docking simulations. Its constrained cyclohexane ring reduces conformational flexibility, simplifying binding pose prediction in virtual screening campaigns. This application has gained traction with the rise of AI-driven drug discovery platforms seeking to accelerate lead compound identification.
The compound's stability profile shows excellent resistance to hydrolytic degradation across pH 3-9, making it suitable for formulations requiring long-term storage. Accelerated stability studies (40°C/75% RH for 6 months) demonstrate <95% purity retention, meeting ICH guidelines for pharmaceutical intermediates. These characteristics contribute to its growing adoption in preclinical development pipelines.
As the scientific community continues to explore 98552-54-6, its role in addressing undruggable targets through innovative chemical strategies remains a vibrant area of investigation. With proper handling and application, 1-(Methylamino)cyclohexane-1-carboxylic acid holds significant promise for advancing both therapeutic development and functional material design in the coming decade.
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